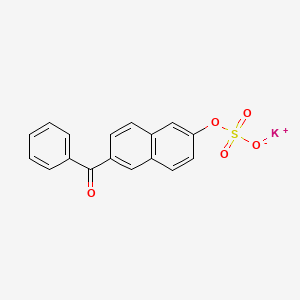

Potassium 2-benzoyl-6-naphthyl sulphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 2-benzoyl-6-naphthyl sulphate is a useful research compound. Its molecular formula is C17H11KO5S and its molecular weight is 366.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Potassium 2-benzoyl-6-naphthyl sulphate serves as a reagent in several organic synthesis reactions. Its utility is primarily seen in:

- Sulfation Reactions : The compound can act as a sulfating agent, introducing sulfate groups into organic molecules, which is crucial for the synthesis of sulfonated compounds used in pharmaceuticals and agrochemicals.

- Protecting Group : It is utilized as a protecting group for hydroxyl functions during multi-step organic syntheses. This application is vital for the selective modification of complex molecules without affecting sensitive functional groups.

- Catalysis : It has been explored as a catalyst in various reactions due to its ability to stabilize intermediates and facilitate reaction pathways.

Biochemical Applications

This compound has been studied for its biochemical properties:

- Enzyme Substrate Studies : It is employed in histochemical investigations to study aryl sulfatase activity, providing insights into enzyme mechanisms and substrate specificity.

- Drug Development : The compound's derivatives are being investigated for potential therapeutic effects, particularly in the context of cardiovascular diseases and metabolic disorders, due to their interaction with potassium channels .

Case Study 1: Enzyme Activity Assay

In a study published by the Chemical and Pharmaceutical Bulletin, this compound was used to evaluate the activity of aryl sulfatases. The results demonstrated that varying concentrations of the compound affected enzyme kinetics significantly, indicating its potential utility as a substrate for enzyme assays .

Case Study 2: Synthesis of Sulfonated Compounds

A research article detailed the synthesis of various sulfonated compounds using this compound. The study highlighted the efficiency of the sulfation process under mild conditions, yielding high purity products suitable for pharmaceutical applications .

Table 1: Comparison of Reaction Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Sulfation of Aromatic Compounds | 70-85 | Mild acidic conditions |

| Enzyme Activity Assay | Varies | Depends on enzyme concentration |

| Synthesis of Sulfonated Products | 60-90 | Room temperature |

Table 2: Biochemical Activity

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Potassium 2-benzoyl-6-naphthyl sulfate | Aryl Sulfatase | 15 |

| Diazoxide (for comparison) | K ATP Channels | 10 |

Eigenschaften

CAS-Nummer |

94333-61-6 |

|---|---|

Molekularformel |

C17H11KO5S |

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

potassium;(6-benzoylnaphthalen-2-yl) sulfate |

InChI |

InChI=1S/C17H12O5S.K/c18-17(12-4-2-1-3-5-12)15-7-6-14-11-16(22-23(19,20)21)9-8-13(14)10-15;/h1-11H,(H,19,20,21);/q;+1/p-1 |

InChI-Schlüssel |

QDFLHEXSNOIYQU-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OS(=O)(=O)[O-].[K+] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OS(=O)(=O)[O-].[K+] |

Key on ui other cas no. |

94333-61-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.